molecular formula C8H10NNaO3S B12714184 Sodium 5-amino-o-xylene-3-sulphonate CAS No. 94159-54-3

Sodium 5-amino-o-xylene-3-sulphonate

Cat. No.: B12714184
CAS No.: 94159-54-3
M. Wt: 223.23 g/mol
InChI Key: RZPNIEXEVYHEQR-UHFFFAOYSA-M
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Description

General Overview of Sulfonic Acids and Sulfonates

Sulfonic acids are a class of organosulfur compounds characterized by the general formula R−S(=O)₂−OH, where R represents an organic alkyl or aryl group. nih.gov Their corresponding salts or esters are known as sulfonates. nih.gov These compounds can be conceptualized as sulfuric acid with one hydroxyl group replaced by an organic substituent. nih.gov

Structurally, the sulfonic acid group (–SO₃H) features a tetrahedral sulfur atom bonded to two oxygen atoms via double bonds, one hydroxyl group, and a carbon atom from the organic R group. wikipedia.org This structure is reminiscent of sulfuric acid. wikipedia.org

The nomenclature of sulfonic acids in organic chemistry is systematic. According to IUPAC rules, the name is formed by adding the suffix "sulfonic acid" to the name of the parent alkane or arene. For instance, the sulfonic acid derivative of benzene (B151609) is named benzenesulfonic acid. For more complex molecules, the –SO₃H group is referred to as a "sulfo" group. nih.gov Salts are named by replacing "acid" with the name of the cation, as in sodium benzenesulfonate (B1194179).

The sulfonate functionality imparts several crucial properties to molecules, making them significant in advanced chemical systems. Sulfonic acids are strong acids, often a million times stronger than their corresponding carboxylic acids. nih.gov This high acidity makes them effective catalysts in organic reactions, often replacing traditional mineral acids due to being non-oxidizing and easier to handle. uq.edu.au

The polarity of the sulfonate group enhances water solubility, a property exploited in various applications. nih.gov For example, it is used to create water-soluble dyes and as a protecting group in organic synthesis to facilitate purification. wikipedia.org In the detergent industry, long-chain alkylbenzene sulfonates are primary surfactants due to their amphiphilic nature. merckmillipore.com Furthermore, the sulfonate group is a key component in ion-exchange resins used for water softening and in the formulation of certain pharmaceuticals. wikipedia.org

Contextualization of Amino-o-Xylene Sulfonates as Unique Aromatic Derivatives

Amino-o-xylene sulfonates are a specific subgroup of substituted aryl sulfonates. Their structure is based on o-xylene (B151617), a benzene ring with two adjacent methyl groups. The addition of both an amino (–NH₂) group and a sulfo (–SO₃H) group to this scaffold creates a multifunctional aromatic derivative. The starting material for the synthesis of the target compound is 2,3-dimethylaniline, also known as 2,3-xylidine or 3-amino-o-xylene. nih.gov

The reactivity of these compounds is dictated by the interplay of the three different substituents on the benzene ring. The amino group and the methyl groups are electron-donating and activating, making the ring more susceptible to electrophilic aromatic substitution, such as sulfonation. The position of these groups directs where the incoming sulfo group will attach. This specific substitution pattern gives each isomer unique chemical properties and makes them valuable as specialized intermediates, particularly in the synthesis of azo dyes. dyestuffintermediates.comnih.gov

Research Trajectory and Unaddressed Scientific Inquiries Pertaining to Sodium 5-amino-o-xylene-3-sulphonate

The research trajectory for this compound (and its parent acid, 5-amino-2,3-dimethylbenzenesulfonic acid) is primarily linked to its role as a specialized chemical intermediate. Its molecular structure makes it a suitable diazo component for use in azo coupling reactions, a fundamental process in the manufacture of azo dyes. nih.govunb.ca Azo dyes are a major class of colorants used across various industries.

Several scientific inquiries remain unaddressed. The exploration of this specific isomer in the synthesis of novel dyes with enhanced properties, such as improved lightfastness, thermal stability, or specific color characteristics, presents a continuing avenue for research. Furthermore, given the diverse applications of other sulfonated amines, potential uses for this compound beyond dye manufacturing, for instance, in the development of new polymers or as a specialized ligand in coordination chemistry, are largely unexplored. Comparative studies on the performance of dyes derived from this isomer versus other aminoxylene sulfonate isomers could provide valuable insights into structure-property relationships.

Data Tables

Table 1: Physicochemical Properties of 5-Amino-o-xylene-3-sulphonic Acid Data sourced from PubChem and other chemical databases.

PropertyValue
IUPAC Name 5-amino-2,3-dimethylbenzenesulfonic acid
CAS Number 50619-00-6
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
Synonyms 5,6-DIMETHYLMETANILIC ACID

Table 2: Properties of the Precursor 2,3-Dimethylaniline Data sourced from PubChem and other chemical databases. merckmillipore.comnih.gov

PropertyValue
IUPAC Name 2,3-dimethylaniline
CAS Number 87-59-2
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Appearance Colorless to brown liquid
Boiling Point 222 °C
Synonyms 2,3-Xylidine, 3-Amino-o-xylene

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94159-54-3

Molecular Formula

C8H10NNaO3S

Molecular Weight

223.23 g/mol

IUPAC Name

sodium;5-amino-2,3-dimethylbenzenesulfonate

InChI

InChI=1S/C8H11NO3S.Na/c1-5-3-7(9)4-8(6(5)2)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);/q;+1/p-1

InChI Key

RZPNIEXEVYHEQR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Elucidation of Sulfonation Pathways for o-Xylene (B151617) and its Amino Derivatives

The introduction of a sulfonic acid group onto the o-xylene ring is a critical step, governed by the principles of electrophilic aromatic substitution. wikipedia.org The choice of sulfonating agent and reaction conditions dictates the pathway and outcome of the reaction.

The direct sulfonation of an aromatic ring involves converting a hydrogen atom into a sulfonic acid (SO₃H) group. saskoer.ca This reaction is typically performed using concentrated or fuming sulfuric acid (H₂SO₄), where the sulfuric acid acts as both the reagent and the catalyst. saskoer.cayoutube.com The mechanism involves the generation of a potent electrophile, which is attacked by the nucleophilic aromatic ring. wikipedia.orgyoutube.com

Two primary sulfonating mechanisms are considered, depending on the concentration of sulfuric acid. researchgate.net In concentrated aqueous sulfuric acid, the active electrophile is often proposed as the sulfonyloxonium ion (HSO₃⁺), formed from the protonation of sulfuric acid and subsequent loss of water. saskoer.ca Another mechanism, particularly in fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃), involves H₂S₂O₇ or SO₃ itself as the active electrophile. researchgate.netyoutube.com The benzene (B151609) ring's π-electrons attack the electrophilic sulfur atom, forming a carbocation intermediate known as a sigma complex. youtube.comyoutube.com Aromaticity is then restored by the removal of a proton, typically by a weak base like the HSO₄⁻ ion or a water molecule. youtube.comyoutube.com

The directing effects of the two methyl groups on the o-xylene ring are paramount in determining the position of sulfonation. Methyl groups are activating and ortho-, para-directing. In o-xylene, this leads to substitution primarily at the 3- and 4-positions. The precise distribution of isomers is highly dependent on the reaction mechanism and the nature of the sulfonating entity. researchgate.net

Studies have shown that the isomer distribution varies significantly with the sulfonating agent. researchgate.net For instance, sulfonation with H₂S₂O₇ as the active entity tends to be more sensitive to steric hindrance, leading to a different isomeric ratio compared to the H₃SO₄⁺ mechanism. researchgate.net The steric hindrance encountered on substitution ortho to a methyl group is a key factor influencing the final product distribution. researchgate.net

Table 1: Isomer Distribution in the Sulfonation of o-Xylene at 25.0°C

Sulfonating Entity 3-Substitution (%) 4-Substitution (%)
H₂S₂O₇ 45.1 ± 0.4 54.9 ± 0.4
H₃SO₄⁺ 6.5 ± 0.9 93.5 ± 0.9

Data sourced from a kinetic and mechanistic study of o-xylene sulfonation. researchgate.net

Achieving the specific 3-sulfonated product required for Sodium 5-amino-o-xylene-3-sulphonate often involves a more complex synthetic route than direct sulfonation. A common strategy is to first nitrate (B79036) o-xylene to produce 3-nitro-o-xylene and 4-nitro-o-xylene. google.comresearchgate.net The subsequent sulfonation of the separated 3-nitro-o-xylene isomer directs the sulfonic acid group to the 5-position due to the meta-directing effect of the nitro group, yielding 5-nitro-o-xylene-3-sulfonic acid.

Reduction and Functionalization of Nitro-Precursors to Amino-Sulfonates

The conversion of the nitro-substituted intermediate, 5-nitro-o-xylene-3-sulfonic acid, to the corresponding amino-sulfonate is a crucial reduction step. The selection of the reduction method is critical to ensure high yield and purity without affecting the sulfonic acid group.

Chemoselective reduction is essential for converting the nitro group to an amine while preserving other functional groups. A variety of reagents and methods exist for the reduction of aromatic nitro compounds. wikipedia.org

Metal-Based Reductions: The Béchamp reduction, using iron in acidic media, is a classic industrial method. wikipedia.orgresearchgate.net Variations using activated iron powder in water or with salts like ferrous sulfate (B86663) (FeSO₄) have been developed to offer milder and more selective conditions. researchgate.netlongdom.org The reduction of nitroarenes using Fe⁰ metal is effective, yielding aromatic amines as the primary products. nm.gov The use of ferrous sulfate in an alkaline medium, such as with ammonia (B1221849), provides another effective method for this transformation. scispace.com

Sulfide-Based Reductions (Zinin Reduction): This method employs negative divalent sulfur reagents like sodium sulfide, hydrosulfide, or polysulfides to reduce nitroarenes. sciencemadness.org It is particularly useful for its versatility and can be applied when other reduction media might be too harsh. sciencemadness.org

Catalytic Hydrogenation: This technique uses hydrogen gas with a metal catalyst, such as palladium-on-carbon (Pd/C) or Raney nickel. wikipedia.org While efficient, it can sometimes lack selectivity if other reducible groups are present. researchgate.net

Table 2: Common Chemoselective Methods for Nitroarene Reduction

Method Reducing Agent(s) Key Features
Béchamp Reduction Iron (Fe) filings, Acid (e.g., HCl) Widely used industrially; can require high temperatures. researchgate.netlongdom.org
Ferrous Sulfate Reduction FeSO₄, Base (e.g., Ammonia) An effective method for converting nitro to amino compounds. scispace.com
Zinin Reduction Na₂S, (NH₄)₂S, or other sulfides Versatile method, often used for sensitive substrates. sciencemadness.org
Catalytic Hydrogenation H₂, Metal Catalyst (Pd/C, Raney Ni) Generally high yields, but potential for low selectivity. wikipedia.org

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final amino-sulfonate product. This involves a systematic investigation of variables such as temperature, reaction time, reagent stoichiometry, and catalyst loading. rsc.orgiitm.ac.in

For metal-based reductions, the activation of the metal surface and the pH of the medium are critical. For instance, in reductions using iron, the rate can be influenced by factors that passivate the metal surface. nm.gov The concentration of reagents and the order of addition can also significantly impact the outcome, minimizing the formation of by-products like azo or azoxy compounds. longdom.orgnm.gov In catalytic hydrogenations, the choice of catalyst, solvent, pressure, and temperature must be carefully balanced to achieve selective reduction of the nitro group without hydrogenolysis of other functional groups. wikipedia.org Post-reaction workup, including neutralization and purification steps like recrystallization or washing with specific solvents, is also optimized to remove impurities and isolate the high-purity sodium salt of the target compound. orgsyn.org

Post-Synthetic Modifications and Derivatization Approaches

The final product, this compound, possesses two key functional groups—an aromatic amine and a sulfonic acid—that are amenable to further chemical modification. These derivatization reactions allow for the synthesis of a wide range of related compounds.

The aromatic amino group is a versatile handle for numerous transformations. It can undergo:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated from NaNO₂ and a strong acid). This highly reactive intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

The sulfonic acid group can also be derivatized. wikipedia.org

Conversion to Sulfonyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) converts the sulfonic acid into a more reactive sulfonyl chloride (Ar-SO₂Cl). wikipedia.org

Synthesis of Sulfonamides: The resulting sulfonyl chloride can react with primary or secondary amines to form sulfonamides (Ar-SO₂NR₂).

Synthesis of Sulfonate Esters: Reaction of the sulfonyl chloride with alcohols yields sulfonate esters (Ar-SO₂OR). wikipedia.org

These post-synthetic modifications are often preceded by derivatization techniques for analytical purposes, such as reacting the amino group with reagents like ortho-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) to facilitate detection and quantification via chromatography. researchgate.netshimadzu.com

Scale-Up Considerations and Process Intensification in Synthesis

The industrial production of Sodium 5-amino-o-xylene-3-sulfonate, a key intermediate in the dye and pigment industry, involves transitioning the synthesis from laboratory-scale batches to large-scale, efficient, and safe manufacturing processes. This transition requires careful consideration of reaction parameters, equipment design, and process economics. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, plays a crucial role in modernizing the synthesis of this and other specialty chemicals.

Key Challenges in Scaling Up Sulfonation

The synthesis of 5-amino-o-xylene-3-sulfonic acid, the precursor to the sodium salt, is typically achieved through the sulfonation of 2,4-dimethylaniline (B123086) (2,4-xylidine). Scaling up this electrophilic aromatic substitution presents several challenges:

Exothermic Reaction Control: Sulfonation is a highly exothermic reaction. In large batch reactors, inefficient heat removal can lead to temperature gradients, causing localized overheating. This can result in the formation of unwanted byproducts, such as sulfones, and poses significant safety risks. One study on the sulfonation of polystyrene noted that sulfone byproduct yields increased from approximately 30% at 70-80°C to around 50% at 150-200°C, highlighting the critical need for precise temperature management. scielo.br

Mass Transfer Limitations: In heterogeneous reaction mixtures (e.g., solid amine in liquid acid), poor mixing in large vessels can lead to inefficient mass transfer. This can result in incomplete reactions and lower yields.

Corrosion and Material Handling: The use of concentrated sulfuric acid or oleum (B3057394) requires specialized, corrosion-resistant equipment, which adds to the capital cost of the plant.

Product Isolation and Purity: Isolating the final product from the reaction mixture, which contains residual acid and byproducts, can be complex. For instance, in the pilot-scale production of sulfonated polystyrene, isolation by filtration became significantly more time-consuming as the degree of sulfonation increased. scielo.br A Chinese patent for the related compound 3,4-dichloroaniline-6-sulfonic acid details a multi-step purification process involving dissolution in alkali, decolorization, filtration, and acidification to achieve a high-purity final product. google.com

Process Intensification Strategies

To address the challenges of scale-up, the chemical industry is increasingly adopting process intensification strategies. The move from traditional batch reactors to continuous manufacturing is a cornerstone of this approach.

Continuous Flow Reactors: Continuous Stirred-Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs), including microreactors, offer significant advantages over batch systems for sulfonation.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in continuous reactors allows for highly efficient heat removal, enabling precise temperature control and minimizing the formation of thermal byproducts. This enhanced control improves product quality and process safety.

Improved Safety: The smaller hold-up volume in continuous reactors significantly reduces the amount of hazardous material present at any given time, lowering the risk associated with potential runaway reactions.

Consistent Product Quality: Continuous processes operate at a steady state, leading to more consistent product quality and purity compared to the batch-to-batch variability often seen in conventional manufacturing.

Companies specializing in sulfonation technology highlight the benefits of this approach. Pilot Chemical, for example, utilizes patented, ice-cold continuous sulfonation technology to produce high-quality derivatives of xylene and other aromatics with very low levels of impurities. Similarly, Chemithon offers pilot plant services for sulfonation, with continuous units capable of processing a range of aromatic feedstocks at scales that accurately reflect commercial plant performance. chemithon.com

The table below illustrates typical process parameters and outcomes for the synthesis of an analogous aminosulfonic acid, as described in a patent, which highlights the high yields and purity achievable under optimized conditions. google.com

ParameterValue/ConditionRationale/Impact
Starting Material Purity>99.0% (3,4-dichloroaniline)High-purity raw material minimizes initial impurities, simplifying downstream processing.
Reactant Molar Ratio (Amine:H₂SO₄)1 : 0.9 - 1.1Optimized ratio ensures high conversion while minimizing excess corrosive acid.
Reaction Temperature190 - 240°CControlled heating drives the reaction to completion.
Reaction Time0.5 - 3 hoursShorter residence time, characteristic of continuous or optimized batch processes, increases throughput.
Achieved Yield>95%Demonstrates high efficiency of the optimized process.
Final Product Purity>98%Indicates effective control over side reactions and efficient purification.

The table below summarizes a comparison between traditional batch processing and intensified continuous processing for a generic specialty chemical synthesis, with throughput data informed by pilot plant capabilities. chemithon.com

Process ParameterTraditional Batch ReactorIntensified Continuous Reactor
Heat TransferPoor to ModerateExcellent
Temperature ControlDifficult, potential for hotspotsPrecise
Safety (Hold-up Volume)LargeMinimal
Product ConsistencyBatch-to-batch variationHigh / Steady-state
Typical Throughput (Pilot Scale)Lower, limited by cycle time~20 kg/hr (based on analogous sulfonate) chemithon.com
FootprintLargeSmall

By leveraging these advanced methodologies, the large-scale synthesis of Sodium 5-amino-o-xylene-3-sulfonate can be optimized to be safer, more efficient, and more economical, meeting the quality demands for its use in various industrial applications.

Molecular Structure, Bonding, and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. sigmaaldrich.com While specific experimental NMR data for Sodium 5-amino-o-xylene-3-sulphonate are not available in the public domain, a theoretical spectrum can be predicted based on the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons are in different chemical environments and are expected to appear as two separate signals. Similarly, the two methyl groups are non-equivalent and should produce two distinct singlets.

Aromatic Protons (H-4, H-6): These protons would likely resonate in the range of 6.5-7.5 ppm. The electron-donating amino group would shield the adjacent protons, while the electron-withdrawing sulfonate group would cause deshielding.

Methyl Protons (-CH₃): The two methyl groups at positions 2 and 3 are expected to appear as sharp singlets in the region of 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on each carbon atom in the molecule. Due to the asymmetric substitution, six unique signals are expected for the aromatic carbons, in addition to two signals for the methyl carbons. The chemical shifts are heavily influenced by the attached functional groups. For instance, carbons bonded to the amino and sulfonate groups would show significant shifts. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 5-amino-o-xylene-3-sulfonate Anion Note: These are estimated values based on standard substituent effects. Actual experimental values may vary.

PositionAtomPredicted Chemical Shift (ppm)Notes
H-4¹H~6.7 - 7.2Aromatic proton, singlet or narrow doublet (meta coupling).
H-6¹H~7.0 - 7.5Aromatic proton, singlet or narrow doublet (meta coupling).
C2-CH₃¹H~2.1 - 2.4Methyl protons, singlet.
C3-CH₃¹H~2.2 - 2.5Methyl protons, singlet.
C1¹³C~135 - 140Aromatic quaternary carbon.
C2¹³C~125 - 130Aromatic quaternary carbon attached to a methyl group.
C3¹³C~140 - 145Aromatic quaternary carbon attached to the sulfonate group.
C4¹³C~115 - 120Aromatic C-H carbon.
C5¹³C~145 - 150Aromatic quaternary carbon attached to the amino group.
C6¹³C~110 - 115Aromatic C-H carbon.
C2-CH₃¹³C~15 - 20Methyl carbon.
C3-CH₃¹³C~18 - 23Methyl carbon.

Two-dimensional (2D) NMR techniques are instrumental in confirming complex structures. chemicalbook.com While no 2D NMR data for this compound has been published, techniques like Diffusion-Ordered Spectroscopy (DOSY) would be highly valuable. A DOSY experiment separates NMR signals based on the diffusion coefficient of the molecules in solution. For a pure sample of this compound, all proton signals should align horizontally, sharing the same diffusion coefficient, thereby confirming that all signals originate from the same molecular entity. Other 2D techniques like COSY, HSQC, and HMBC would be essential to unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. ncats.io No experimental IR or Raman spectra for this compound are currently available. However, the characteristic absorption bands for its key functional groups are well-established.

The vibrational spectrum of this compound would be dominated by bands arising from the amino (-NH₂) and sulfonate (-SO₃⁻) groups.

Amino Group (-NH₂): This group gives rise to N-H stretching vibrations, typically seen as a pair of bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region of the IR spectrum. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

Sulfonate Group (-SO₃⁻): The sulfonate group is a strong absorber in the IR spectrum. It is characterized by strong, broad absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found near 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The S-O stretch is expected around 700-800 cm⁻¹.

Aromatic Ring: The spectrum would also feature C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity
N-H Asymmetric StretchAmino (-NH₂)3400 - 3500Medium
N-H Symmetric StretchAmino (-NH₂)3300 - 3400Medium
N-H Scissoring (Bend)Amino (-NH₂)1600 - 1650Medium-Strong
S=O Asymmetric StretchSulfonate (-SO₃⁻)1150 - 1260Strong
S=O Symmetric StretchSulfonate (-SO₃⁻)1030 - 1070Strong
Aromatic C=C StretchBenzene (B151609) Ring1450 - 1600Variable
Aromatic C-H StretchBenzene Ring3000 - 3100Medium-Weak

Detailed analysis of the vibrational spectra, particularly at high resolution or low temperatures, could potentially yield information about the molecule's conformation. For instance, the precise frequencies of the N-H and S=O stretching bands can be sensitive to intermolecular and intramolecular hydrogen bonding. This could reveal information about the preferred orientation of the sulfonate group relative to the amino group and the crystal packing in the solid state. However, without experimental data, such conformational analysis remains speculative.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic rings.

The primary chromophore in this compound is the substituted benzene ring. The electronic transitions are typically π → π* transitions. The amino group (-NH₂) acts as a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore) due to its lone pair of electrons, which can be delocalized into the aromatic ring. This typically results in a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands. The sulfonate and methyl groups have a lesser influence on the absorption maxima.

While no specific UV-Vis spectrum for this compound is documented, data from the analogous compound, sulfanilic acid (4-aminobenzenesulfonic acid), shows a strong absorption maximum around 250 nm in aqueous solution. nist.gov It is reasonable to predict that this compound would exhibit a primary absorption band in a similar region, likely slightly red-shifted due to the additional methyl substituents.

Regarding fluorescence, many aniline (B41778) derivatives are known to be fluorescent. The excitation of the π-system could lead to radiative decay in the form of fluorescence emission. The presence of the electron-donating amino group makes fluorescence plausible for this compound. However, without experimental investigation, the existence of fluorescence and its characteristics, such as the emission wavelength and quantum yield, cannot be confirmed.

Analysis of Electronic Transitions and Chromophores

The electronic absorption properties of this compound are primarily determined by the chromophoric substituted benzene ring. The benzene molecule itself exhibits characteristic π→π* electronic transitions, typically observed as a strong band around 184 nm, a moderate intensity band near 204 nm, and a weak, vibrationally-structured band system around 254 nm. The substituents on the aromatic ring—two methyl groups, an amino group, and a sulfonate group—act as auxochromes, modifying these fundamental transitions.

The amino (-NH₂) group is a powerful activating auxochrome, possessing a lone pair of electrons that can be delocalized into the aromatic π-system (a +R or +M effect). This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO gap, resulting in a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). The sulfonate (-SO₃⁻) group is generally considered an electron-withdrawing group through inductive effects (-I effect), which would typically cause a hypsochromic (blue) shift.

For analogous compounds, such as 4-aminobenzenesulfonic acid (sulfanilic acid), UV absorption maxima are recorded, providing insight into the expected spectral behavior. Sulfanilic acid exhibits absorption maxima with a log ε of 2.8 at 290 nm and 1.8 at 310 nm. nih.gov Given the additional presence of two electron-donating methyl groups in this compound, a further bathochromic shift from these values would be anticipated.

Table 1: Key Chromophores and Auxochromes and Their Expected Spectroscopic Influence

Functional GroupTypeElectronic EffectExpected Impact on Benzene Spectrum
Benzene Ring ChromophoreAromatic π-systemPrimary π→π* transitions
Amino (-NH₂) Group AuxochromeElectron-donating (+R > -I)Strong bathochromic & hyperchromic shift
Sulfonate (-SO₃⁻) Group AuxochromeElectron-withdrawing (-I)Hypsochromic shift
Methyl (-CH₃) Groups AuxochromeElectron-donating (Inductive, Hyperconjugation)Weak bathochromic & hyperchromic shift

Mass Spectrometry for Molecular Confirmation and Fragmentation Patterns

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns. For the sodium salt, the molecular weight is 223.23 g/mol , while the corresponding free acid (5-amino-2,3-dimethylbenzenesulfonic acid) has a molecular weight of 201.25 g/mol . libretexts.orgnih.gov The fragmentation in the mass spectrometer will depend on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Under typical ionization conditions, several key fragmentation pathways can be predicted based on the functional groups present in the molecule.

Desulfonation: A primary and characteristic fragmentation for aromatic sulfonic acids is the loss of the sulfonic acid group. This can occur via the loss of SO₃ (80 Da) from the free acid's molecular ion or, more commonly, through the loss of SO₂ (64 Da). nih.govnist.gov The fragmentation of arylsulfonamides has shown that the loss of SO₂ is a prominent rearrangement process upon electron impact. rsc.orgnih.gov This would lead to a fragment corresponding to the aminoxylene cation.

Amine-related Fragmentation: The amino group can undergo characteristic fragmentation. A common pathway for protonated amino compounds is the loss of ammonia (B1221849) (NH₃, 17 Da). wikipedia.orgnih.gov Alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen, is a dominant pathway for aliphatic amines and could potentially occur at the methyl groups adjacent to the ring carbon bearing the amino group, though less common for aryl amines. libretexts.org

Loss of Methyl Groups: Fragmentation can also involve the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion or subsequent fragments, leading to the formation of a stable benzylic-type cation.

Ring Fragmentation: At higher energies, cleavage of the aromatic ring itself can occur, though this typically results in a complex pattern of lower mass ions.

Based on these principles, a predicted fragmentation scheme can be constructed. The analysis of the resulting mass spectrum would involve identifying the molecular ion peak (or the [M+H]⁺ or [M-Na+2H]⁺ peak for the free acid in ESI) and correlating the major fragment ions to these characteristic neutral losses.

Table 3: Predicted Mass Spectrometry Fragmentation for 5-Amino-o-xylene-3-sulfonic Acid (M.W. 201.25)

Fragmentation PathwayNeutral LossMass of Neutral Loss (Da)Predicted m/z of Fragment Ion
Loss of Sulfonic Acid Group•SO₃H81120
Loss of Sulfur TrioxideSO₃80121
Loss of Sulfur DioxideSO₂64137
Loss of Ammonia from [M+H]⁺NH₃17185
Loss of Methyl Radical•CH₃15186
Loss of SO₂ and •CH₃SO₂, •CH₃79122

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Aromatic Ring in Substituted Sulfonates

The benzene (B151609) ring in Sodium 5-amino-o-xylene-3-sulphonate is polysubstituted, and the nature of these substituents profoundly influences its reactivity, particularly in substitution reactions. The substituents present are an amino group (-NH₂), two methyl groups (-CH₃), and a sulfonate group (-SO₃⁻). The amino and methyl groups are electron-donating, thereby activating the ring towards electrophilic attack, while the sulfonate group is electron-withdrawing and deactivating. msu.edu

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions on this compound are determined by the combined electronic and steric effects of the existing substituents.

The directing effects of the substituents are summarized below:

Amino (-NH₂) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions. msu.edu

Methyl (-CH₃) groups: Activating groups that also direct ortho and para. libretexts.org

Sulfonate (-SO₃H) group: A deactivating group that directs incoming electrophiles to the meta position. libretexts.org

In the case of 5-amino-2,3-dimethylbenzenesulfonic acid (the acid form of the title compound), the amino group is the most potent activating group and therefore exerts the dominant directing influence. msu.edu It strongly favors substitution at the positions ortho (C4, C6) and para (not available) to itself. The two available positions for electrophilic attack are C4 and C6. Both positions are activated by the amino group and one of the methyl groups, making them highly susceptible to electrophilic attack.

Interactive Table: Directing Effects of Substituents on the Aromatic Ring

SubstituentPositionElectronic EffectDirecting Influence
Amino (-NH₂)C5Strong Activationortho, para
Methyl (-CH₃)C2Activationortho, para
Methyl (-CH₃)C3Activationortho, para
Sulfonate (-SO₃H)C1Deactivationmeta

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically at the C4 or C6 position. Because the amino group is a powerful activator, these reactions can often proceed without a Lewis acid catalyst. msu.edu

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. wikipedia.org The strong activating effect of the amino group can lead to oxidation, so protection of the amino group via acylation is often necessary before nitration. msu.edu

Sulfonation: The introduction of another sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com This reaction is reversible. wikipedia.org

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.comyoutube.com

For this compound, the aromatic ring is rich in electrons due to the presence of the activating amino and methyl groups. This electronic character makes the ring inherently nucleophilic and thus disfavors attack by external nucleophiles. masterorganicchemistry.com While the sulfonate group can act as a leaving group, it requires harsh conditions, such as fusion with sodium hydroxide (B78521) at very high temperatures, to be displaced. wikipedia.org Therefore, under typical laboratory conditions, this compound is not expected to readily undergo SₙAr reactions. Some specialized pathways, such as photochemically induced nucleophilic substitution, have been observed for certain arylsulfonates but are not common. rsc.org

Transformations Involving the Amino Group

The primary aromatic amino group (-NH₂) is a key reactive site, enabling a variety of chemical transformations that are fundamental in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Primary aromatic amines, such as this compound, react with nitrous acid (HNO₂) at low temperatures (0–5 °C) to yield aryl diazonium salts. libretexts.org Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid. csbsju.edumasterorganicchemistry.com The resulting diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide array of nucleophiles. csbsju.edu

The formation of the diazonium salt proceeds via the electrophilic attack of the nitrosonium ion (NO⁺) on the nucleophilic amino group. masterorganicchemistry.com

Interactive Table: Common Reactions of Aryl Diazonium Salts

Reagent(s)Product Functional GroupReaction Name (if applicable)
CuCl / CuBr / CuCN-Cl / -Br / -CNSandmeyer Reaction masterorganicchemistry.com
HBF₄, then heat-FBalz-Schiemann Reaction libretexts.org
KI-I-
H₂O, heat-OH- libretexts.org
H₃PO₂-H- masterorganicchemistry.com

Aryl diazonium sulfonates with specific ortho-substituents can undergo unusual cyclization reactions. rsc.org

The nucleophilic nature of the amino group allows for its modification through several important reaction types.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is often employed to protect the amino group or to moderate its powerful activating effect during electrophilic substitution reactions on the aromatic ring. msu.edu

Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved using alkylating agents such as alkyl halides. However, direct alkylation can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. researchgate.net This is due to the increased nucleophilicity of the resulting secondary amine compared to the primary amine.

Condensation Reactions: Primary amines undergo condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones yields imines (Schiff bases). researchgate.net Another significant type of condensation is the formation of a peptide bond, which involves the reaction of an amino group with a carboxylic acid derivative. mun.ca Specific condensation reactions with reagents like 2-cyanobenzothiazole (CBT) are used for labeling proteins at terminal cysteine residues, highlighting the selective reactivity of aminothiols. nih.gov

Reactivity of the Sulfonate Group

The sulfonate group (-SO₃⁻) is generally a stable and unreactive functional group. The carbon-sulfur bond in aryl sulfonates is strong, but it can be cleaved under specific, often forcing, conditions. wikipedia.org

Key reactions involving the sulfonate group include:

Desulfonation: This is the reverse of a sulfonation reaction. Heating an aryl sulfonic acid in the presence of dilute aqueous acid can cause the hydrolytic removal of the sulfonic acid group, regenerating the parent arene. This reversibility allows the sulfonate group to be used as a temporary blocking or directing group in multi-step syntheses. wikipedia.orgwikipedia.org

Nucleophilic Displacement: Although it is a poor leaving group, the sulfonate group can be displaced by potent nucleophiles under harsh reaction conditions. The most prominent example is its conversion to a hydroxyl group (forming a phenol) by fusion with molten sodium hydroxide at temperatures exceeding 300 °C. wikipedia.org

Conversion to Sulfonyl Derivatives: The sodium sulfonate can be converted to the corresponding sulfonyl chloride (-SO₂Cl) by treatment with reagents such as phosphorus pentachloride (PCl₅). The resulting aryl sulfonyl chloride is a versatile intermediate that can be used to synthesize sulfonamides (reaction with amines) and sulfonate esters (reaction with alcohols). wikipedia.org Sulfonate esters are notable for being effective alkylating agents, as the sulfonate anion is a very stable leaving group. youtube.com

Interactive Table: Transformations of the Aryl Sulfonate Group

ReactionReagentsProductConditions
DesulfonationH₂O, H⁺AreneHigh Temperature wikipedia.org
HydroxylationNaOHPhenolMolten, >300 °C wikipedia.org
ChlorinationPCl₅ or SOCl₂Sulfonyl Chloride-
Esterification (from Sulfonyl Chloride)R'-OHSulfonate Ester- wikipedia.org
Amidation (from Sulfonyl Chloride)R'-NH₂Sulfonamide-

Hydrolytic Desulfonation under Varied Conditions

Hydrolytic desulfonation is a characteristic reaction of aryl sulfonic acids, representing the reverse of the sulfonation process. This reaction involves the removal of the sulfonic acid group (-SO₃H) from the aromatic ring upon heating in the presence of aqueous acid. wikipedia.orgwikipedia.org The general equation for this transformation is:

RC₆H₄SO₃H + H₂O → RC₆H₅ + H₂SO₄ wikipedia.orgwikipedia.org

The conditions required for desulfonation, particularly temperature, are correlated with the ease of the initial sulfonation. wikipedia.org While benzenesulfonic acid itself requires high temperatures, typically above 200°C for hydrolysis to occur, the presence of other substituents on the aromatic ring can alter the reaction conditions. wikipedia.org Generally, higher temperatures and the use of strong acids like sulfuric or hydrochloric acid facilitate the cleavage of the carbon-sulfur bond. wikipedia.orgnumberanalytics.com

The stability of the sulfonic acid linkage is also dependent on its chemical environment. Aromatic sulfonic acids are known to degrade under hydrothermal conditions. For instance, substituted aromatic sulfonic acids can begin to degrade at temperatures around 130°C, whereas unsubstituted benzenesulfonic acid shows degradation at 160°C after 24 hours. brandeis.edu In contrast, alkyl sulfonic acids exhibit significantly greater hydrothermal stability. brandeis.edu This reactivity is often exploited in organic synthesis, where the sulfonic acid group can be used as a temporary, water-solubilizing protecting group to control the regioselectivity of a reaction before being removed by hydrolysis. wikipedia.org

Table 1: General Conditions for Hydrolytic Desulfonation of Aryl Sulfonic Acids

ParameterConditionRationaleSource
Temperature Typically >130-200°CProvides the necessary activation energy for C-S bond cleavage. The exact temperature depends on the stability of the specific arylsulfonic acid. wikipedia.orgbrandeis.edu
Reaction Medium Aqueous Acid (e.g., H₂SO₄, HCl)The acidic conditions protonate the sulfonyl group, making it a better leaving group and facilitating hydrolysis. numberanalytics.comnumberanalytics.com
Pressure Elevated (in some cases)Can help minimize the formation of volatile byproducts and favor the reaction equilibrium. numberanalytics.com

Esterification and Amidation Reactions of Sulfonic Acids

The sulfonic acid functional group in compounds like this compound can undergo reactions to form esters and amides, which are significant transformations in organic synthesis.

Esterification of Sulfonic Acids

Sulfonic acid esters, or sulfonates, are formed by the reaction of a sulfonic acid with an alcohol. These esters are valuable as alkylating agents in various synthetic procedures. wikipedia.org Several methods exist for the esterification of sulfonic acids:

Alcoholysis of Sulfonyl Chlorides: A common and traditional method involves first converting the sulfonic acid to its corresponding sulfonyl chloride, which is then reacted with an alcohol to yield the sulfonic ester and hydrochloric acid. wikipedia.org RSO₂OH → RSO₂Cl (+ SOCl₂ or other chlorinating agent) RSO₂Cl + R′OH → RSO₂OR′ + HCl wikipedia.org

Reaction with Orthoformates: A milder method involves the direct reaction of sulfonic acids with orthoformates, such as trimethyl or triethyl orthoformate, to produce the corresponding methyl or ethyl esters. wikipedia.orgnih.gov This can be achieved by stirring the sulfonic acid in the orthoformate at room temperature or by heating to reflux. wikipedia.org

Use of Other Esterifying Agents: Other reagents can be employed for direct esterification. These include esters of phosphoric acid or adducts of sulfuric acid esters with amides like dimethylformamide. These reactions are typically conducted at temperatures ranging from 50°C to 200°C.

Table 2: Selected Methods for Sulfonic Acid Esterification

MethodReagentsGeneral ConditionsSource
Via Sulfonyl Chloride Thionyl chloride (SOCl₂), Alcohol (R'OH)Two-step process; reaction with alcohol is often straightforward. wikipedia.org
Orthoformate Reaction Trimethyl orthoformate or Triethyl orthoformateStirring at room temperature (14h) or reflux (30 min). wikipedia.org
Phosphoric Ester Method Ester of phosphoric acid, Alcohol (R'OH)Heating at 50-200°C, often in a suitable diluent.

Amidation of Sulfonic Acids

Sulfonamides are another crucial class of derivatives formed from sulfonic acids. They are characterized by a sulfur-to-nitrogen (S-N) bond. The synthesis of sulfonamides can be achieved through several routes:

From Sulfonyl Chlorides: The most conventional method involves reacting a sulfonyl chloride with a primary or secondary amine. This is a robust and widely used S-N coupling reaction.

Direct Synthesis from Sulfonic Acids/Salts: Methods for the direct conversion of sulfonic acids or their salts (like sodium sulfonates) to sulfonamides have been developed. One such approach utilizes microwave irradiation, which accommodates a good range of functional groups and provides high yields.

One-Pot Synthesis: Modern synthetic strategies allow for the one-pot conversion of thiols or other precursors to sulfonamides. For example, thiols can be oxidized to sulfonyl chlorides in situ and then reacted with an amine in the same reaction vessel to provide the final sulfonamide product.

Catalytic Activity and Role in Reaction Facilitation

While specific studies detailing the catalytic activity of this compound are not prevalent in the reviewed literature, its chemical structure—containing a sulfonic acid group—implies a significant role as an acid catalyst. wikipedia.org Sulfonic acids are strong Brønsted acids, often with acidities exceeding those of corresponding carboxylic acids by a million-fold, and are comparable to or even stronger than strong mineral acids like hydrochloric acid. wikipedia.org

This inherent acidity makes sulfonic acids and their derivatives effective catalysts for a wide array of organic reactions. wikipedia.org Their utility stems from being strong, non-oxidizing acids that are often soluble in organic solvents (lipophilic), which is advantageous for homogeneous catalysis. wikipedia.org

The primary catalytic applications for arylsulfonic acids include:

Esterification: They are commonly used to catalyze the formation of esters from carboxylic acids and alcohols.

Alkylation: Sulfonic acids can facilitate Friedel-Crafts alkylation reactions.

Condensation Reactions: They are effective in promoting condensation reactions, such as aldol (B89426) condensations, by activating carbonyl groups.

Hydrolysis: As strong acids, they can catalyze the hydrolysis of esters, amides, and other functional groups. nih.gov

Solid-supported sulfonic acids, where the functional group is tethered to an inorganic material like silica, have also been developed as efficient, reusable heterogeneous catalysts. nih.govmdpi.com These materials combine the strong acidity of the sulfonic acid group with the practical benefits of a solid catalyst, such as ease of separation and potential for recycling, aligning with the principles of green chemistry. mdpi.com Therefore, this compound is expected to exhibit catalytic activity in similar acid-catalyzed transformations.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. For the anion of 5-amino-o-xylene-3-sulphonate, DFT calculations would typically be performed to find the lowest energy conformation. These calculations involve optimizing bond lengths, bond angles, and dihedral angles.

Based on DFT studies of similar molecules like 4-aminobenzenesulfonic acid and other substituted aromatics, the geometry of the 5-amino-o-xylene-3-sulphonate anion would be largely planar in the benzene (B151609) ring portion. The amino (-NH2) and sulfonate (-SO3-) groups, being substituents on the aromatic ring, would have specific orientations relative to the ring to minimize steric hindrance and optimize electronic interactions.

The reactivity of the molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For sulfonated aromatic amines, the HOMO is typically located on the aromatic ring and the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring and the sulfonate group, suggesting these as potential sites for nucleophilic attack. DFT calculations on related compounds have shown that the presence of an amino group (an electron-donating group) increases the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, the sulfonate group (an electron-withdrawing group) lowers the energy of the LUMO.

Table 1: Predicted Electronic Properties of 5-amino-o-xylene-3-sulphonic acid based on related compounds

PropertyPredicted Value/CharacteristicBasis of Prediction
Optimized GeometryThe benzene ring is planar. The C-N and C-S bond lengths are consistent with single bonds with some double bond character due to resonance.Inferred from DFT studies on aminobenzenesulfonic acids and substituted anilines.
HOMO EnergyRelatively high, indicating susceptibility to electrophilic attack and oxidation.The presence of the electron-donating amino group.
LUMO EnergyRelatively low, suggesting potential for accepting electrons.The presence of the electron-withdrawing sulfonate group.
HOMO-LUMO GapModerate, indicating a balance of stability and reactivity.General observations from DFT calculations on aromatic compounds.
Dipole MomentThe molecule is expected to have a significant dipole moment due to the polar amino and sulfonate groups.General principles of molecular polarity.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules by calculating the energies of electronic transitions from the ground state to various excited states.

For Sodium 5-amino-o-xylene-3-sulphonate, the UV-Vis spectrum is expected to show characteristic absorptions arising from π-π* transitions within the benzene ring. The presence of the amino and sulfonate groups will shift these absorptions. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

Vibrational spectroscopy (Infrared and Raman) provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can be compared with experimental spectra for structural confirmation.

Table 2: Predicted Spectroscopic Data for 5-amino-o-xylene-3-sulphonate Anion

Spectroscopic ParameterPredicted CharacteristicBasis of Prediction
UV-Vis Absorption (λmax)Expected in the UV region, with shifts due to the amino and sulfonate groups.TD-DFT studies on similar aromatic amines and sulfonates.
IR Stretching Frequency (N-H)Typically in the range of 3300-3500 cm⁻¹ for the amino group.General IR spectroscopy data and DFT calculations on anilines.
IR Stretching Frequency (S=O)Strong absorptions expected around 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹ for the sulfonate group.General IR spectroscopy data and DFT calculations on sulfonic acids.
Aromatic C-H StretchingExpected around 3100-3000 cm⁻¹.General IR spectroscopy data for aromatic compounds.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the pathways of chemical reactions, identifying intermediate structures and the transition states that connect them. This is particularly useful for understanding reaction mechanisms and predicting reaction rates.

The synthesis of this compound typically involves the sulfonation of 3,4-dimethylaniline. Computational modeling could be employed to study the mechanism of this electrophilic aromatic substitution reaction. The reaction involves the attack of an electrophile (such as SO3) on the aromatic ring. DFT calculations can be used to locate the transition state for this reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

Studies on the sulfonation of other aromatic amines could provide insights. These studies generally show that the position of sulfonation is directed by the activating and directing effects of the substituents already present on the ring. The amino group is a strong activating group and an ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directors. The interplay of these directing effects and steric hindrance would determine the final product distribution.

Molecular Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into intermolecular interactions and the properties of condensed phases. For this compound, an ionic compound, MD simulations would be particularly useful for studying its behavior in aqueous solution.

Sodium xylenesulfonates are known to act as hydrotropes, substances that enhance the solubility of poorly soluble compounds in water. MD simulations of similar hydrotropes like sodium cumene (B47948) sulfonate have shown that they form aggregates in solution, which can encapsulate hydrophobic molecules. acs.org These simulations reveal that the aggregation is driven by hydrophobic interactions between the nonpolar parts of the molecules (the xylene ring) and is influenced by temperature and concentration. acs.org

An MD simulation of this compound in water would involve placing a number of the ions and counter-ions (Na+) in a box of water molecules and calculating the forces between all atoms over time. This would allow for the study of:

Hydration: How water molecules arrange around the sulfonate and amino groups, and the sodium ion.

Ion Pairing: The extent to which the sodium and the sulfonate anion associate in solution.

Self-Aggregation: Whether the molecules tend to form clusters or micelles at certain concentrations.

These simulations can provide a molecular-level understanding of its properties as a potential hydrotrope or surfactant.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or environmental activity. For compounds like this compound, QSAR models can be used to predict properties such as toxicity or biodegradability based on calculated molecular descriptors.

Numerous QSAR studies have been conducted on anilines and phenols to predict their aquatic toxicity. researchgate.netnih.govnih.gov These studies often find that toxicity is correlated with descriptors such as:

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity. Higher hydrophobicity often leads to greater accumulation in organisms and thus higher toxicity.

Electronic Descriptors: Such as HOMO or LUMO energies, which can relate to the compound's reactivity and potential to interfere with biological processes.

Topological and Geometrical Descriptors: Related to the size and shape of the molecule.

A QSAR model for the toxicity of sulfonated anilines would likely show that the presence of the sulfonate group, which increases water solubility, would modulate the toxicity predicted based on the parent aniline (B41778) structure.

Table 3: Common Descriptors in QSAR Models for Aromatic Amines and Their Relevance

Descriptor TypeExample DescriptorsRelevance to Activity (e.g., Toxicity)
LipophilicityLogP, LogDGoverns the transport and accumulation of the compound in biological membranes.
ElectronicHOMO/LUMO energies, Dipole Moment, Partial ChargesRelates to the reactivity of the molecule and its ability to engage in specific interactions with biological targets.
Steric/TopologicalMolecular Weight, Molar Refractivity, Connectivity IndicesDescribes the size and shape of the molecule, which can influence how it fits into active sites of enzymes or receptors.

By developing a QSAR model for a series of related sulfonated aromatic amines, it would be possible to predict the potential environmental impact of this compound without extensive experimental testing.

Advanced Applications in Chemical Synthesis and Materials Science

Functionality as Hydrotropic Agents and Solubilizers

Hydrotropes are a class of compounds that, at high concentrations, enhance the aqueous solubility of poorly soluble or hydrophobic substances. Sodium xylene sulfonates, including the 5-amino-o-xylene-3-sulphonate isomer, are recognized for this capability and are employed as solubilizers and coupling agents in various industrial formulations. researchgate.net Their effectiveness stems from their amphiphilic nature, containing both a hydrophobic part (the xylene ring) and a hydrophilic part (the sulfonate group).

The precise mechanism by which hydrotropes enhance solubility is a subject of ongoing study, but it is distinct from traditional surfactants that form well-defined micelles at a critical concentration. One leading theory suggests that hydrotropes form loose, dynamic aggregates around the poorly soluble solute molecules. raytopoba.com These aggregates create localized environments that are less polar than the surrounding bulk water, allowing the hydrophobic solute to be shielded and effectively dissolved.

These hydrotrope accumulations can be considered a form of self-aggregation, though they are generally smaller and less structured than the micelles formed by surfactants. raytopoba.com This process is independent of pH and involves water-mediated interactions, where the hydrotrope molecules accumulate around the solute to facilitate its integration into the aqueous phase. raytopoba.com

The practical application of sodium xylene sulfonates as hydrotropes is widespread. They are crucial additives in heavy-duty detergents, degreasing compounds, and printing pastes, where they help to create stable, homogenous solutions of otherwise immiscible components. researchgate.net By increasing the solubility of active ingredients, dyes, and other organic compounds, they ensure the uniform performance and stability of the final product. researchgate.net

Interactive Table: Hydrotropic Properties

PropertyDescriptionPrimary MechanismRelevant Functional Groups
HydrotropyEnhancement of the solubility of poorly water-soluble substances in an aqueous medium.Self-aggregation and formation of dynamic, micelle-like systems that create localized non-polar environments. raytopoba.comHydrophobic xylene ring and hydrophilic sulfonate group.
SolubilizerActs as an agent to dissolve hydrophobic compounds into a normally incompatible solvent (water).Reduces the energy required to create a cavity in the solvent for the solute by altering the solvent structure.Amphiphilic nature of the entire molecule.
Coupling AgentUsed to bind immiscible components, such as oil and water, into a stable solution.Functions at the interface of different phases to prevent separation.Aromatic ring and ionic sulfonate head.

Utilization as Catalysts and Co-catalysts in Organic Reactions

Organic compounds that contain a sulfonic acid group are known to function as effective acid catalysts, often replacing traditional mineral acids like sulfuric acid. ncsu.edu Sodium xylene sulfonate is used as a catalyst in key organic reactions such as esterification, alkylation, and condensation. researchgate.net The sulfonic acid group provides the necessary acidic protons to facilitate these transformations, while the organic structure of the molecule can influence its solubility and interaction with organic reactants. These catalysts are noted for being stable, easy to handle, and in many cases, reusable. ncsu.edu

Role as Key Synthetic Intermediates in Complex Molecule Construction

The true versatility of Sodium 5-amino-o-xylene-3-sulphonate is most evident in its role as a foundational building block for larger, more complex molecules. The presence of a reactive amino group and a water-solubilizing sulfonate group makes it a highly valuable precursor in the synthesis of specialty chemicals.

This compound is a key intermediate in the synthesis of azo dyes. The general synthetic pathway involves a two-step process: diazotization followed by azo coupling. nih.gov

Diazotization: The primary aromatic amino group (-NH₂) on the xylene ring is converted into a highly reactive diazonium salt (-N₂⁺). This is achieved by treating the compound with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.gov

Azo Coupling: The resulting diazonium salt is then immediately reacted with a coupling component. This component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or another aniline (B41778) derivative. The diazonium salt acts as an electrophile and attacks the activated ring of the coupling component, forming an azo bond (-N=N-). This azo group is a powerful chromophore that imparts vibrant color to the final molecule. The sulfonate group (-SO₃Na) from the original precursor remains in the final dye structure, conferring essential water solubility, which is critical for dyeing applications in aqueous baths.

This synthetic flexibility allows for the creation of a vast array of colors by varying the coupling component that is paired with the diazonium salt of this compound.

Fluorescent brighteners, also known as optical brightening agents (OBAs), are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum. This process masks yellowing and makes materials like textiles and paper appear whiter and brighter.

Many commercially important fluorescent brighteners are derivatives of stilbene, particularly those based on the 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid) backbone. researchgate.netnih.gov The synthesis of these complex molecules relies on building blocks containing both amino and sulfonic acid groups. Aromatic amino sulfonic acids, the class to which this compound belongs, are fundamental to this process.

The synthetic strategy often involves reacting an amino sulfonic acid with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The amino group performs a nucleophilic substitution on the highly reactive triazine ring. researchgate.net By performing sequential reactions with DSD acid and other amines, large, highly conjugated systems are constructed. The amino group is the key reactive site for building the molecule, while the sulfonic acid group ensures the final brightener is water-soluble, a crucial property for its application in detergents and paper manufacturing. ncsu.edunih.gov

Applications in Surfactant and Emulsifying Systems (focused on chemical principle)

The chemical structure of this compound, featuring both a hydrophilic sulfonate group and a hydrophobic substituted xylene ring, inherently suggests its potential as a surface-active agent. The strategic placement of the amino group on the aromatic ring is anticipated to significantly modulate its surfactant and emulsifying properties compared to its non-aminated analogue, sodium xylene sulfonate. The presence of the amino group introduces a site for potential charge modification and enhanced intermolecular interactions, which are critical to the performance of surfactants and emulsifiers.

The functionality of this compound in surfactant and emulsifying systems is rooted in its amphiphilic nature. The molecule orients itself at the interface between two immiscible phases, such as oil and water, reducing the interfacial tension. The hydrophobic dimethylbenzene portion of the molecule has an affinity for the nonpolar phase (oil), while the highly polar sulfonate and amino groups are attracted to the polar phase (water). This arrangement disrupts the cohesive forces at the interface, facilitating the mixing of the two phases and the formation of an emulsion.

The introduction of an amino group onto the aromatic ring can influence the surfactant's performance in several ways. The amino group can become protonated in acidic conditions, imparting a cationic character to the surfactant, which would otherwise be anionic due to the sulfonate group. This pH-dependent behavior allows for the tuning of its emulsifying properties based on the formulation's acidity. Furthermore, the amino group can participate in hydrogen bonding, which can lead to stronger interfacial films and more stable emulsions. Research on other aminated aromatic surfactants has shown that the presence of an aromatic amine can enhance thermal stability. acs.org

The specific isomerism of this compound, with the amino group at the 5-position, the sulfonate at the 3-position, and the methyl groups at the 1 and 2-positions (ortho-xylene), dictates the geometry of the molecule. This geometry affects how the molecules pack at an interface, which in turn influences the critical micelle concentration (CMC) and the effectiveness of the surfactant in reducing surface tension. Studies on alkyl benzenesulfonate (B1194179) isomers have demonstrated that the substitution pattern on the aromatic ring significantly affects the orientation of the head and tail groups at an interface, thereby influencing the surfactant's efficiency. nih.gov

In emulsifying systems, the stability of the emulsion is paramount. The ability of a surfactant to form a stable emulsion is dependent on its ability to create a resilient interfacial film that prevents the coalescence of the dispersed droplets. The presence of the amino group in this compound can contribute to this stability through electrostatic repulsion (if charged) and steric hindrance arising from the specific molecular geometry. The interplay between the hydrophobic xylene ring and the hydrophilic sulfonate and amino groups governs the curvature of the interface, determining whether an oil-in-water or water-in-oil emulsion is favored. For high-pressure homogenization processes, the ability of a surfactant to stabilize newly formed droplets against coalescence is often more critical than its ability to lower interfacial tension. nih.gov

PropertyGeneral Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)Inferred Properties of this compound
Chemical Structure Linear alkyl chain with a terminal sulfate (B86663) group.Aromatic ring with two methyl groups, an amino group, and a sulfonate group.
Hydrophilic-Lipophilic Balance (HLB) Typically high, favoring oil-in-water emulsions.Expected to be in a range suitable for emulsification, potentially tunable with pH.
pH Sensitivity Generally stable over a wide pH range.Properties likely influenced by pH due to the presence of the amino group.
Interfacial Film Properties Forms a charged interface leading to electrostatic repulsion.Can form a more complex interface with potential for hydrogen bonding and pH-dependent charge, possibly leading to more rigid and stable films.
Critical Micelle Concentration (CMC) Relatively low, indicating high efficiency.The aromatic structure and substitution pattern will influence the CMC; the amino group may alter packing and thus the CMC. acs.org
Thermal Stability Moderate thermal stability.The aromatic amine structure suggests potentially enhanced thermal stability. acs.org

Environmental Behavior and Biogeochemical Cycling

Environmental Fate and Transport in Various Media

The presence of both a hydrophilic sulfonate group and a more hydrophobic xylene backbone in Sodium 5-amino-o-xylene-3-sulphonate suggests a moderate potential for mobility in the environment. Its ultimate distribution will be influenced by its interaction with soil, sediment, and its behavior in aquatic systems.

The adsorption and desorption of this compound in soil and sediment are critical processes that determine its mobility and bioavailability. The negatively charged sulfonate group will likely lead to repulsion from negatively charged soil colloids, such as clays (B1170129) and organic matter, particularly at neutral to alkaline pH. However, the amino group can be protonated under acidic conditions, acquiring a positive charge and potentially leading to stronger adsorption to these same soil components through cation exchange mechanisms.

Studies on related compounds, such as aminobenzenesulfonic acids, have shown that the position of the functional groups influences adsorption. nih.gov For instance, the adsorption of trinitrotoluene (TNT) and its amino-degradation products to soil and sediment is well-documented, with the number of amino groups influencing the adsorption coefficient. wikipedia.org The mobility of TNT and its transformation products is dependent on the characteristics of the sorbent material. wikipedia.org It is predicted that TNT has a low retention and transports readily in the environment. wikipedia.org The presence of methyl groups on the benzene (B151609) ring, as in the xylene structure of the target compound, can increase its hydrophobicity, potentially leading to greater partitioning into soil organic matter. The interaction between the nitro functional groups of TNT and soil colloids is suggested to occur via hydrogen bonding and ion exchange. wikipedia.org

Table 1: Predicted Adsorption Behavior of this compound based on Analogous Compounds

Soil/Sediment ComponentExpected Interaction with Sulfonate GroupExpected Interaction with Amino Group (at low pH)Overall Predicted Mobility
Clay MineralsRepulsion (negative charge)Attraction (cation exchange)High to Moderate
Organic MatterRepulsion (negative charge)Attraction (cation exchange) and Hydrophobic PartitioningModerate
Iron/Aluminum OxidesPotential for ligand exchangeAttraction (electrostatic)Moderate to Low

This table is based on general principles of soil chemistry and data from analogous compounds, not on direct experimental results for this compound.

Due to its sodium salt form and the presence of the polar sulfonate group, this compound is expected to be water-soluble. This solubility facilitates its transport in aquatic systems. Leaching from contaminated soils into groundwater and subsequent movement within aquatic environments is a potential concern.

The mobility in aquatic systems will be attenuated by adsorption to suspended particulate matter and sediments. In surface waters, the compound can be transported over long distances. The relatively low volatility expected for this salt form means that atmospheric transport is not a primary distribution pathway. The environmental fate of glyphosate (B1671968) and its degradation product AMPA in agricultural basins has shown that these compounds are frequently detected in suspended particulate matter and sediment in streams. nih.gov

Abiotic Degradation Pathways

Abiotic degradation processes, such as photodegradation and hydrolysis, can contribute to the transformation of this compound in the environment.

Aromatic amines and sulfonated compounds can undergo photodegradation when exposed to sunlight. The energy from ultraviolet (UV) radiation can lead to the excitation of electrons in the aromatic ring, initiating a series of reactions. For instance, the photodegradation of poly(vinyl chloride) is initiated by UV light, leading to the formation of polyene structures. mdpi.com The presence of chromophores, such as the aromatic ring in this compound, makes it susceptible to direct photolysis.

Indirect photolysis, mediated by naturally occurring photosensitizers in water (e.g., humic substances, nitrate (B79036) ions), can also play a significant role. These sensitizers can absorb light and transfer the energy to the target compound or generate reactive oxygen species (e.g., hydroxyl radicals) that can attack the aromatic ring, leading to hydroxylation, ring cleavage, and mineralization. The phototransformation of TNT, for example, results in the formation of nitrobenzenes, benzaldehydes, and nitrophenols through the oxidation of methyl groups and reduction of nitro groups. wikipedia.org It is plausible that similar oxidative and transformative processes could occur with this compound.

The sulfonate group in this compound is generally stable to hydrolysis under typical environmental pH conditions. However, the amino group can undergo chemical transformations. While direct hydrolysis of the C-N bond is unlikely, reactions with other chemical species in the water are possible. For instance, amino acids can undergo hydrolysis of their peptide bonds in the presence of water. youtube.com While not directly analogous, this illustrates the potential for water to participate in the breakdown of molecules with amine functionalities under certain conditions. Studies on the stability of biogenic amino acids in concentrated sulfuric acid have shown that the amino acid backbone can remain intact, though side-chain modifications can occur. nih.gov

Biotic Degradation Mechanisms by Microbial Communities

The biodegradation of sulfonated aromatic amines is often a slow process, and these compounds can be resistant to microbial attack. nih.gov The presence of the sulfonate group, in particular, can hinder microbial degradation. researchgate.net

However, some microbial communities have been shown to degrade certain sulfonated aromatic amines, particularly under aerobic conditions and with prior acclimatization. nih.gov For example, some isomers of aminobenzenesulfonic acid have been shown to be biodegradable by specific microbial consortia. nih.gov The degradation of 6-aminonaphthalene-2-sulfonic acid has been observed to be carried out by a mixed bacterial community involving two Pseudomonas strains. nih.gov

The degradation of the xylene moiety has been more extensively studied. Several bacteria are known to degrade xylene isomers through different pathways, often involving mono- or dioxygenase enzymes that hydroxylate the methyl groups or the aromatic ring. researchgate.netjmb.or.kr For instance, Rhodococcus and Pseudomonas species are known to be involved in xylene degradation. researchgate.net It is possible that microbial communities capable of degrading xylenes (B1142099) could co-metabolize this compound, where the xylene-degrading enzymes initiate the attack on the aromatic ring, making it more susceptible to further degradation. The initial steps in the degradation of compounds like benzene sulfonate and 4-toluene sulfonate in Alcaligenes sp. involve dioxygenation to form catechols. nih.gov A similar initial attack on the aromatic ring of this compound could be a potential biotic degradation pathway.

The complete mineralization of sulfonated aromatic amines involves the cleavage of the carbon-sulfur bond, releasing sulfate (B86663), and the breakdown of the aromatic ring. nih.gov Some bacteria have been found to utilize sulfonated aromatic compounds as a sole source of sulfur for growth. d-nb.info

Table 2: Potential Microbial Genera Involved in the Degradation of Structurally Related Compounds

Compound ClassPotential Degrading GeneraDegradation Pathway
Sulfonated Aromatic AminesPseudomonas, AlcaligenesDioxygenation, Desulfonation
Xylene IsomersRhodococcus, Pseudomonas, RalstoniaMono- and Dioxygenation of the ring or methyl groups
Monocyclic Aromatic AminesAcinetobacter, Brevundimonas, ArthrobacterRing cleavage, Deamination, Hydroxylation

This table is based on published research on analogous compounds and indicates potential, not confirmed, degradation pathways for this compound.

Aerobic and Anaerobic Biodegradation Pathways of Related Xylene Sulfonates

The biodegradation of xylene sulfonates, a class of organic compounds used in various industrial applications, is a key process in their environmental removal. Microorganisms have demonstrated the ability to degrade these compounds under both aerobic and anaerobic conditions, although the specific pathways and efficiencies can vary depending on the microbial communities present and the environmental conditions.

Under aerobic conditions, the biodegradation of aromatic hydrocarbons like xylene is often initiated by the action of oxygenase enzymes. nih.gov Microbes can utilize xylene as a source of carbon and energy, leading to an increase in biomass. hydrochemistry.eu The process typically involves the oxidation of a methyl group or the aromatic ring itself. nih.gov For instance, in the case of o-xylene (B151617), aerobic degradation can proceed through the oxidation of a methyl group to form 2-methylbenzyl alcohol, which is further oxidized. nih.gov Another pathway involves the oxidation of the aromatic ring to form a dimethylcatechol. nih.gov While sodium xylene sulfonate is considered to be readily biodegradable, some sources indicate it is not anaerobically degradable. ashland.comewg.org

Anaerobic biodegradation of xylenes has also been observed, particularly in environments such as contaminated aquifers. nih.gov In the absence of oxygen, other electron acceptors like sulfate are utilized by anaerobic bacteria. nih.gov For example, the anaerobic degradation of p-xylene (B151628) by a sulfate-reducing enrichment culture has been shown to proceed via the addition of fumarate (B1241708) to one of the methyl groups, a pathway analogous to toluene (B28343) degradation under similar conditions. nih.gov This initial step is a key mechanism for activating the otherwise chemically stable methyl group of xylene for subsequent degradation.

Metabolic Intermediates and End Products

The biodegradation of xylene and its derivatives results in the formation of various metabolic intermediates before the molecule is ultimately broken down. The specific intermediates formed depend on the initial compound and the metabolic pathway utilized by the microorganisms.

In the aerobic degradation of o-xylene, two primary pathways have been identified, leading to different sets of intermediates. One pathway involves the oxidation of a methyl group, producing intermediates such as 2-methylbenzyl alcohol and 3-methylcatechol. nih.gov The other pathway involves the oxidation of the aromatic ring, which can lead to the formation of dimethylphenols and dimethylcatechols. nih.gov

Under anaerobic conditions, the degradation of p-xylene has been shown to produce specific intermediates like 4-methylbenzylsuccinic acid and 4-methylphenylitaconic acid. nih.gov These compounds are indicative of a degradation pathway initiated by the addition of fumarate to a methyl group. nih.gov Ultimately, complete mineralization of xylene under both aerobic and anaerobic conditions leads to the formation of carbon dioxide, water, and in the case of sulfonated compounds, sulfate ions. nih.govnih.gov

Degradation Condition Parent Compound Key Intermediates Reference
Aerobico-Xylene2-methylbenzyl alcohol, 3-methylcatechol, 2,3-dimethylphenol nih.gov
Anaerobic (Sulfate-reducing)p-Xylene4-methylbenzylsuccinic acid, 4-methylphenylitaconic acid nih.gov

Environmental Monitoring and Analytical Techniques for Detection in Complex Matrices

The detection and quantification of xylene sulfonates in environmental samples are crucial for assessing their environmental impact. Various analytical techniques are employed for this purpose, often requiring sample preparation to isolate the target compounds from complex matrices such as water, soil, and biological tissues.

Commonly used analytical methods for the determination of xylenes and their derivatives include gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov GC, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. nih.gov For less volatile compounds like sulfonates, derivatization may be necessary to increase their volatility for GC analysis.

HPLC is well-suited for the analysis of water-soluble and non-volatile compounds like xylene sulfonates. nih.gov Different detectors, such as ultraviolet (UV) or mass spectrometric detectors, can be used depending on the required sensitivity and selectivity. Infrared spectrometry has also been explored for the determination of toluene and xylene sulfonate concentrations in aqueous solutions. acs.org

Sample preparation techniques are critical for achieving accurate and reliable results. These can include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and purge-and-trap methods to concentrate the analytes and remove interfering substances from the sample matrix. nih.gov

Analytical Technique Sample Matrix Sample Preparation Detection Limit Reference
GC/MSHuman BloodPurge and trap1 ng/mL (m-xylene) nih.gov
GC/FIDHuman BloodAdsorption and extractionNot specified nih.gov
HPLCUrineSolid-phase extraction10 µg/mL nih.gov
Infrared SpectrometryAqueous SolutionNot specifiedNot specified acs.org

Future Directions and Research Opportunities

Development of Sustainable Synthetic Routes for Substituted Aryl Sulfonates

The traditional sulfonation of aromatic compounds often involves harsh reagents like sulfur trioxide and chlorinated solvents, presenting environmental and safety challenges. wikipedia.org The future of aryl sulfonate synthesis hinges on the development of greener, more sustainable methodologies. Research is trending towards processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks and catalysts. researchgate.net

One promising strategy involves the use of milder sulfonating agents and eco-friendly reaction media. For instance, a one-step synthesis of aryl sulfonic acids has been demonstrated using thiourea (B124793) dioxide as a sulfur dioxide surrogate and air as a green oxidant, proceeding under transition-metal-free or catalyzed conditions. rsc.org Another approach leverages biomass-derived heterogeneous catalysts, such as copper oxide supported on carbonized sawdust, to facilitate the sulfonylation of anilines with sodium sulfinates at room temperature. mdpi.com This method is not only effective but also allows for catalyst recycling, a key tenet of green chemistry. mdpi.com

Ultrasound-assisted synthesis represents another frontier, offering accelerated reaction kinetics and higher yields while reducing energy input and the need for toxic catalysts. mdpi.com These sonochemical techniques align with the principles of sustainable chemistry by enhancing efficiency and minimizing byproduct formation. mdpi.com

Future research should focus on adapting these sustainable principles to the specific synthesis of aminated xylene sulfonates. This includes exploring enzymatic catalysis, flow chemistry for improved process control and safety, and the use of bio-based solvents.

Table 1: Comparison of Conventional vs. Sustainable Sulfonation Methods

Feature Conventional Sulfonation Emerging Sustainable Routes
Reagents Sulfur trioxide, Chlorosulfonic acid Thiourea dioxide, Sodium sulfinates rsc.orgmdpi.com
Catalysts Strong acids Recyclable heterogeneous catalysts (e.g., CuxOy@CS-400), Transition-metal-free systems rsc.orgmdpi.com
Solvents Chlorinated organic solvents Water, Bio-based solvents, Solvent-free conditions mdpi.com
Energy Input Often requires heating Room temperature reactions, Ultrasound irradiation mdpi.commdpi.com

| Byproducts | Acidic waste streams | Reduced and less hazardous waste |

Exploration of Novel Catalytic and Material Science Applications

While aryl sulfonates are established as surfactants, dyes, and pharmaceutical intermediates, their potential in advanced applications is far from exhausted. oil-chem.comslideshare.net The unique electronic and structural properties conferred by the sulfonate and amino groups make them attractive candidates for new roles in catalysis and material science.

In catalysis, aryl sulfonate esters are valuable as alternatives to aryl halides in transition-metal-catalyzed cross-coupling reactions. researchgate.net Future research could explore the use of Sodium 5-amino-o-xylene-3-sulphonate and its derivatives as ligands in homogeneous catalysis or as functional building blocks in heterogeneous catalysts like Metal-Organic Frameworks (MOFs). nih.gov The functionalization of MOF nodes can create highly specific catalytic sites, and computational modeling is a key tool to guide these experimental efforts. nih.govresearchgate.net

In material science, the incorporation of sulfonate groups can enhance properties like thermal stability and coordination ability. researchgate.net This opens doors for developing new polymers, corrosion inhibitors, and energetic materials. researchgate.net Sulfonated molecules are also being integrated into advanced biomaterials for applications such as drug delivery systems, medical filtration membranes, and tissue engineering scaffolds, due to their ability to enhance water solubility and influence biological interactions. mdpi.com Furthermore, the functionalization of carbon nanotubes with aryl groups, a process that can be achieved using aryl sulfonates, modifies their dispersibility and electronic properties for use in composites and electronics. mdpi.com

Table 2: Potential High-Value Applications for Functionalized Aryl Sulfonates

Field Potential Application Rationale
Catalysis Ligands for cross-coupling reactions Alternative to phosphine (B1218219) ligands, tunable electronic properties. researchgate.net
Building blocks for MOFs Creates functionalized porous materials for selective catalysis. nih.gov
Material Science High-performance polymers Sulfonate groups can improve thermal stability and mechanical properties. researchgate.net
Carbon nanotube functionalization Enhances solubility and processability for advanced composites. mdpi.com
Biomaterials Drug delivery vehicles Amphiphilic nature allows for encapsulation of therapeutic agents. mdpi.com

Deeper Understanding of Molecular Interactions and Self-Assembly Properties

The functionality of this compound in many applications is dictated by its behavior at interfaces and its ability to self-assemble in solution. As an amphiphilic molecule, it can form ordered structures like micelles and lamellar phases. whiterose.ac.uk A deeper understanding of the forces governing this self-assembly is crucial for optimizing its performance.

The aggregation behavior is a delicate balance of hydrophobic interactions between the xylene rings and electrostatic repulsion between the sulfonate headgroups. mdpi.com The presence of the amino group adds further complexity through its potential for hydrogen bonding. Research using techniques like small-angle X-ray scattering (SAXS) can elucidate how factors like concentration, temperature, and salinity affect the size, shape, and packing of these self-assembled structures. whiterose.ac.ukmdpi.com

Detailed studies on aryl-aryl interactions have shown that London dispersion forces, exchange repulsion, and electrostatic contributions are key determinants of molecular stacking. nih.gov For substituted aryls, such as the perfluorinated or perchlorinated analogues of benzene (B151609), these interactions are strong enough to dictate conformation and aggregation. nih.gov Understanding how the specific substitution pattern of this compound influences these non-covalent interactions will enable precise control over its aggregation properties, which is vital for applications in detergency, emulsion stabilization, and enhanced oil recovery. mdpi.comresearchgate.net

Advanced Computational Design for Targeted Properties and Functions

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of functional molecules. researchgate.net For substituted aryl sulfonates, these methods offer a pathway to predict properties and guide synthesis, reducing the need for extensive trial-and-error experimentation.

Quantum mechanical methods like Density Functional Theory (DFT) can be used to investigate reaction mechanisms for the synthesis of these compounds, helping to identify rate-limiting steps and optimize reaction conditions for higher yields. nih.gov Computational studies can also predict how different substituents on the aromatic ring will affect the molecule's electronic structure, reactivity, and interaction with other molecules or surfaces. nih.gov

For material science applications, computational modeling can simulate the incorporation of aryl sulfonates into larger systems like MOFs or polymers, predicting the resulting structural and catalytic properties. nih.gov In the context of self-assembly, molecular dynamics (MD) simulations can model the aggregation of thousands of molecules over time, providing insights into micelle formation and stability that are difficult to obtain experimentally. mdpi.com This predictive power allows for the in silico design of novel aryl sulfonates with tailored properties, such as enhanced surface activity, specific binding capabilities, or improved thermal stability, before they are ever synthesized in the lab. nih.govresearchgate.net

Q & A

Q. How should researchers address the lack of peer-reviewed toxicological data for this compound in biomedical applications?

  • Methodological Answer : Conduct Ames tests (OECD 471) and acute toxicity assays (OECD 423) in vitro. Compare with structurally related sulfonates (e.g., sodium phenolsulfonate ) to infer metabolic pathways. Publish negative/positive controls explicitly to support regulatory submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.